(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17567332
InChI: InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1
SMILES:
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid

CAS No.:

Cat. No.: VC17567332

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid -

Specification

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
IUPAC Name (2R)-2-cyclopentyl-4-oxo-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C16H20O4/c17-15(20-11-12-6-2-1-3-7-12)10-14(16(18)19)13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2,(H,18,19)/t14-/m1/s1
Standard InChI Key YDLPEYDBEHTEBJ-CQSZACIVSA-N
Isomeric SMILES C1CCC(C1)[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CCC(C1)C(CC(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid is C₁₆H₂₀O₅, with a molecular weight of 292.33 g/mol. Its structure features:

  • A benzyloxy group at position 4, providing steric bulk and lipophilicity.

  • A cyclopentyl moiety at position 2, contributing to conformational rigidity.

  • A ketone at position 4 and a carboxylic acid at position 1, enabling hydrogen bonding and salt formation .

The compound’s stereochemistry at the C2 position (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Key Synthetic Routes

A validated synthesis pathway involves succinic anhydride as a starting material, adapted from methods used for analogous benzyloxy-containing compounds :

  • Benzylation: Benzyl alcohol reacts with succinic anhydride under acidic conditions to form 4-(benzyloxy)-4-oxobutanoic acid.

  • Cyclopentyl Introduction: A cyclopentyl group is introduced via nucleophilic substitution or Grignard reaction at the α-position.

  • Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic kinetic resolution to isolate the (R)-enantiomer.

Example Reaction Scheme:

Succinic anhydride+Benzyl alcoholH+4-(Benzyloxy)-4-oxobutanoic acidCyclopentyl bromide(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid\text{Succinic anhydride} + \text{Benzyl alcohol} \xrightarrow{\text{H}^+} \text{4-(Benzyloxy)-4-oxobutanoic acid} \xrightarrow{\text{Cyclopentyl bromide}} \text{(R)-4-(Benzyloxy)-2-cyclopentyl-4-oxobutanoic acid}

Physicochemical Properties

PropertyValueMethod
Molecular Weight292.33 g/molMass Spectrometry
Melting Point98–102°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.1Shake-flask method
Solubility2.1 mg/mL in DMSOUV-Vis Spectroscopy

The compound’s high LogP indicates significant lipophilicity, favoring blood-brain barrier penetration. Its solubility in aqueous buffers is limited (0.05 mg/mL at pH 7.4), necessitating formulation with surfactants for in vivo studies .

Applications in Pharmaceutical Research

Prodrug Development

The benzyloxy group serves as a protecting group for ketones, enabling controlled release in vivo. Ester derivatives (e.g., methyl ester) exhibit improved oral bioavailability (F = 55% vs. 12% for parent compound) .

Targeted Drug Delivery

Conjugation to PEGylated nanoparticles enhanced tumor accumulation in xenograft models, with a 3.2-fold increase in intratumoral concentration compared to free drug .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBioactivity (IC₅₀)
4-(Benzyloxy)-2-hydroxybutanoic acidLacks cyclopentyl groupTNF-α inhibition: 85 µM
2-Cyclopentylsuccinic acidLacks benzyloxy and ketoneNo anti-inflammatory effect
(S)-EnantiomerOpposite configuration at C2TNF-α inhibition: 12 µM

The (R)-enantiomer’s superior activity highlights the role of stereochemistry in target engagement .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with NF-κB and TRPV1 using cryo-EM or X-ray crystallography.

  • Toxicology Profiles: Assess chronic toxicity in non-human primates to establish safety margins.

  • Formulation Optimization: Develop lipid-based nanoemulsions to enhance aqueous solubility.

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